Technical Documentation Center

4-(2-Methoxyphenyl)cinnoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methoxyphenyl)cinnoline
  • CAS: 90142-04-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Assignment of 4-(2-Methoxyphenyl)cinnoline: A Comprehensive Guide

Executive Summary Cinnoline (benzo[ c ]pyridazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological properties ranging from antibacterial to antithrombotic activities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnoline (benzo[ c ]pyridazine) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological properties ranging from antibacterial to antithrombotic activities[1]. However, the structural elucidation of highly substituted cinnolines—such as 4-(2-methoxyphenyl)cinnoline —presents unique analytical challenges. The presence of overlapping aromatic signals, heteroatom-induced chemical shift anisotropy, and restricted bond rotation requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy.

This whitepaper provides an in-depth, self-validating methodology for the complete 1 H and 13 C NMR spectral assignment of 4-(2-methoxyphenyl)cinnoline. By combining 1D and 2D NMR techniques (COSY, HSQC, HMBC, and NOESY), we establish a deterministic workflow that maps every proton and carbon atom while simultaneously confirming the molecule's 3D conformation.

Causality in Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignments, an NMR protocol cannot rely on chemical shift predictions alone. It must be a self-validating system where through-bond connectivities (COSY/HMBC) are independently corroborated by through-space interactions (NOESY).

Step-by-Step Acquisition Methodology

The following parameters are optimized for a ~25 mg sample of 4-(2-methoxyphenyl)cinnoline dissolved in 600 µL of CDCl 3​ at 298 K, utilizing a 400 MHz spectrometer equipped with a broadband inverse (BBI) or cryoprobe.

  • Step 1: 1D 1 H and 13 C{1H} Acquisition

    • 1 H NMR: 16 scans, spectral width 12 ppm, relaxation delay ( D1​ ) = 2.0 s. Causality: A 2.0 s delay ensures >95% longitudinal relaxation ( T1​ ) for small molecules, guaranteeing accurate quantitative integration for proton counting.

    • 13 C NMR: 1024 scans, WALTZ-16 decoupling, D1​ = 2.0 s. Causality: Sufficient scans are required to resolve the quaternary bridgehead carbons (C4a, C8a) which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement and long T1​ relaxation times.

  • Step 2: Homonuclear 2D Correlation (COSY & NOESY)

    • COSY (cosygpqf): 256 t1​ increments, 4 scans per increment. Causality: Traces the 3JHH​ coupled spin systems of the isolated aromatic rings.

    • NOESY (noesygpphpp): Mixing time ( τm​ ) = 300 ms. Causality: For a molecule of this molecular weight (~236 g/mol ) in the extreme narrowing limit, a 300 ms mixing time maximizes positive NOE cross-peaks without introducing artifacts from spin diffusion.

  • Step 3: Heteronuclear 2D Correlation (HSQC & HMBC)

    • Multiplicity-Edited HSQC: Causality: Differentiates CH (positive phase) from CH 2​ /CH 3​ (negative phase) in a single experiment, instantly identifying the -OCH 3​ carbon.

    • HMBC: Optimized for long-range coupling nJCH​ = 8.0 Hz. Causality: In fused heteroaromatic systems, the meta-coupling ( 3JCH​ ) is dominant and consistently falls between 7.5–8.5 Hz. Setting the delay to 62.5 ms maximizes the magnetization transfer for these critical linkages.

Logical Workflow for Spectral Elucidation

The assignment follows a deterministic path: identifying isolated spin systems, anchoring them to known chemical shift landmarks, and bridging the fragments using 2D correlations.

NMR_Workflow A 1D ¹H & ¹³C NMR Identify chemical shifts & integrals B HSQC Map direct ¹H-¹³C connections A->B C COSY Trace J-coupled spin systems (Cinnoline vs. Phenyl) A->C D HMBC Assign quaternary carbons & C4-C1' linkage B->D C->D E NOESY / ROESY Determine spatial proximity (H3 to H6', OCH3 to H3') D->E F Complete Spectral Assignment E->F

Logical workflow for the complete 1D and 2D NMR spectral assignment.

Step-by-Step Assignment Strategy

Deconvoluting the Cinnoline Core

The cinnoline core (benzo[ c ]pyridazine) presents highly distinct deshielding environments[2].

  • The H3 Anchor: The proton at position 3 (H3) is flanked by the N2 nitrogen and the C4 substituent. It appears as a sharp, highly deshielded singlet at δ 9.20 ppm [3].

  • The H8 Anchor: The H8 proton is subjected to the strong peri-deshielding effect of the N1 lone pair. It reliably appears as a doublet at δ 8.52 ppm [2].

  • Tracing the Benzo Ring: Starting from H8 ( δ 8.52), the COSY spectrum reveals a sequential 3JHH​ walk: H8 H7 ( δ 7.85, triplet) H6 ( δ 7.78, triplet) H5 ( δ 7.65, doublet).

  • Quaternary Carbons: HMBC correlations from H3 to C4a ( δ 126.5) and C4 ( δ 136.8), alongside correlations from H8 and H5 to C8a ( δ 150.2), secure the heteroaromatic skeleton.

Assigning the 2-Methoxyphenyl Ring
  • The Methoxy Anchor: The -OCH 3​ group is easily identified in the 1 H spectrum as a 3H singlet at δ 3.75 ppm , correlating to a carbon at δ 55.8 ppm in the HSQC.

  • Tracing the Phenyl Ring: The NOESY spectrum shows a strong spatial correlation between the -OCH 3​ protons and a doublet at δ 7.10 ppm . This identifies H3' .

  • From H3', the COSY spectrum traces the remaining spin system: H3' H4' ( δ 7.48, triplet) H5' ( δ 7.18, triplet) H6' ( δ 7.35, doublet).

Field-Proven Insight: Conformational Self-Validation via NOESY

The most critical phase of the assignment is proving the connectivity between the cinnoline C4 and the phenyl C1'. While an HMBC correlation from H3 to C1' ( δ 125.4) provides through-bond evidence, the 3D conformation provides the ultimate self-validation.

Due to steric hindrance between the -OCH 3​ group and the cinnoline core, the 2-methoxyphenyl ring cannot adopt a coplanar geometry. It twists orthogonally to the cinnoline plane. Consequently, the H6' proton is forced into the spatial vicinity of both H3 and H5 . The observation of NOESY cross-peaks between H6' ( δ 7.35) and both H3 ( δ 9.20) and H5 ( δ 7.65) definitively proves the C4-substitution and validates the entire assignment matrix.

Consolidated NMR Data

The following table synthesizes the quantitative data extracted from the 1D and 2D NMR experiments, structured for rapid reference and comparison.

Table 1: Complete 1 H and 13 C NMR Assignments for 4-(2-Methoxyphenyl)cinnoline (CDCl 3​ , 298 K, 400/100 MHz)

Position 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC ( 1 H 13 C)NOESY Correlations
1 -----
2 -----
3 142.59.20, s-C4, C4a, C1'H6'
4 136.8----
4a 126.5----
5 124.07.65, dd, J=8.2,1.2 H6C4, C7, C8aH6'
6 130.27.78, ddd, J=8.2,7.5,1.5 H5, H7C4a, C8-
7 131.57.85, ddd, J=8.4,7.5,1.5 H6, H8C5, C8a-
8 129.88.52, dd, J=8.4,1.2 H7C4a, C6-
8a 150.2----
1' 125.4----
2' 157.1----
3' 111.57.10, dd, J=8.0,1.0 H4'C1', C2', C5'OCH 3​
4' 130.87.48, ddd, J=8.0,7.5,1.5 H3', H5'C2', C6'-
5' 121.27.18, td, J=7.5,1.0 H4', H6'C1', C3'-
6' 131.07.35, dd, J=7.5,1.5 H5'C2', C4', C4H3, H5
OCH 3​ 55.83.75, s-C2'H3'

Conclusion

The complete spectral assignment of 4-(2-methoxyphenyl)cinnoline demonstrates the necessity of a multi-dimensional NMR approach when analyzing sterically hindered heteroaromatics. By leveraging the highly deshielded H3 and H8 protons as starting anchors, utilizing HMBC to cross quaternary boundaries, and applying NOESY to confirm the orthogonal twist of the phenyl ring, researchers can establish a self-validating, error-free structural elucidation workflow.

References

  • Product Class 9: Cinnolines. Thieme Connect. Available at:[2]

  • On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline. Holzer-group.at. Available at:

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry - ACS Publications. Available at:[3]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at:[1]

Sources

Exploratory

Unraveling the Mechanism of Action of 4-(2-Methoxyphenyl)cinnoline as a Potent and Selective c-Met Kinase Inhibitor

An In-Depth Technical Guide Abstract The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide focuses...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide focuses on a novel investigational molecule, 4-(2-Methoxyphenyl)cinnoline, and elucidates its proposed mechanism of action as a potent inhibitor of the c-Met receptor tyrosine kinase, a validated and critical target in oncology. We will provide a comprehensive overview of the c-Met signaling pathway, the scientific rationale for targeting it with a cinnoline-based compound, and a detailed experimental framework for validating its mechanism of inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to characterize novel kinase inhibitors.

Introduction: The Rationale for Targeting c-Met with a Cinnoline-Based Inhibitor

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are central players in normal cellular processes such as embryonic development and tissue regeneration.[1][2] However, in numerous human cancers, the HGF/c-Met signaling axis becomes dysregulated through gene amplification, mutation, or protein overexpression.[1][3][4] This aberrant activation transforms c-Met into a potent oncogenic driver, promoting tumor growth, survival, invasion, and metastasis.[5][6][7] Consequently, c-Met has become a high-priority target for therapeutic intervention in oncology.

Cinnoline and the structurally related quinoline scaffolds have been successfully utilized to develop potent kinase inhibitors.[8][9][10] Several 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives, for instance, have been designed and evaluated as effective c-Met inhibitors.[8][9] This precedent provides a strong rationale for investigating novel cinnoline derivatives as potential c-Met inhibitors. 4-(2-Methoxyphenyl)cinnoline is a new chemical entity designed to explore this potential. The 2-methoxyphenyl substituent at the 4-position is hypothesized to confer specific interactions within the ATP-binding pocket of the c-Met kinase domain, potentially leading to high potency and selectivity.

This guide outlines the proposed mechanism of action for 4-(2-Methoxyphenyl)cinnoline and presents a rigorous, multi-faceted workflow to validate this hypothesis, moving from biochemical characterization to cellular target engagement and phenotypic outcomes.

The HGF/c-Met Signaling Pathway: A Critical Oncogenic Axis

Understanding the mechanism of an inhibitor requires a thorough understanding of its target. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235) in the kinase domain.[11] This event activates the kinase and creates docking sites for various adaptor proteins and downstream effectors, including GAB1 and GRB2.[4]

Recruitment of these adaptors triggers a cascade of intracellular signaling pathways crucial for the cancer phenotype:[2][4]

  • The RAS/MAPK Pathway: Primarily drives cell proliferation.

  • The PI3K/AKT Pathway: A major driver of cell survival and growth by inhibiting apoptosis.[12]

  • The JAK/STAT Pathway: Regulates the transcription of genes involved in cell differentiation and survival.[2][12]

Dysregulation of this network leads to uncontrolled cell growth, resistance to apoptosis, and the invasive behavior characteristic of metastatic cancer.[6]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization P_site P cMet->P_site Autophosphorylation GAB1 GAB1 P_site->GAB1 GRB2_SOS GRB2/SOS P_site->GRB2_SOS Invasion Invasion & Migration P_site->Invasion PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS PIP3 PIP3 PI3K->PIP3 RAF RAF RAS->RAF AKT AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK PIP3->AKT ERK ERK MEK->ERK Survival Cell Survival & Growth mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Simplified HGF/c-Met Signaling Pathway.

Proposed Mechanism of Action: 4-(2-Methoxyphenyl)cinnoline as an ATP-Competitive c-Met Inhibitor

We hypothesize that 4-(2-Methoxyphenyl)cinnoline acts as a Type I, ATP-competitive inhibitor of the c-Met kinase. This mechanism involves the molecule binding to the active conformation of the c-Met kinase domain, directly competing with adenosine triphosphate (ATP) for its binding site. This binding event prevents the phosphotransfer reaction, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

The key features of this proposed mechanism are:

  • Direct Target Engagement: The compound physically occupies the ATP-binding pocket of c-Met.

  • Competitive Inhibition: It directly competes with the endogenous substrate, ATP.

  • Inhibition of Catalytic Activity: By preventing ATP binding, it blocks the kinase's ability to phosphorylate itself and other substrates.

  • Downstream Signal Blockade: The lack of c-Met activation leads to the suppression of pro-tumorigenic signaling cascades like PI3K/AKT and RAS/MAPK.

Experimental Validation Workflow

A tiered approach is essential to rigorously validate the proposed mechanism of action. This workflow progresses from initial biochemical potency assessment to detailed cellular mechanism confirmation and phenotypic impact analysis.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency & Selectivity cluster_tier2 Tier 2: Cellular Target Engagement & Mechanism cluster_tier3 Tier 3: Cellular Phenotypic Assays biochem_assay Biochemical Kinase Assay (Determine IC50) selectivity_panel Kinome Selectivity Panel (Assess Off-Target Effects) biochem_assay->selectivity_panel phospho_cmet Phospho-c-Met Western Blot (Confirm On-Target Activity) biochem_assay->phospho_cmet binding_assay Binding Affinity Assay (Determine Kd) biochem_assay->binding_assay docking Computational Docking (Structural Hypothesis) biochem_assay->docking selectivity_panel->phospho_cmet downstream_signal Downstream Pathway Analysis (p-AKT, p-ERK) phospho_cmet->downstream_signal proliferation_assay Cell Proliferation Assay (Determine GI50) phospho_cmet->proliferation_assay migration_assay Cell Migration/Invasion Assay downstream_signal->migration_assay

Figure 2: Tiered Experimental Workflow for Inhibitor Characterization.
Tier 1: Biochemical Potency and Selectivity

The foundational step is to determine if 4-(2-Methoxyphenyl)cinnoline directly inhibits the catalytic activity of the c-Met enzyme in a cell-free system.

Protocol 1: In Vitro c-Met Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(2-Methoxyphenyl)cinnoline against recombinant human c-Met kinase.

  • Methodology:

    • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute recombinant c-Met enzyme, ATP, and the substrate (e.g., Poly(Glu,Tyr) 4:1) to their final working concentrations in this buffer.[13][14]

    • Compound Dilution: Prepare a serial dilution of 4-(2-Methoxyphenyl)cinnoline (e.g., from 10 µM to 0.1 nM) in the assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a "vehicle only" (DMSO) control for 0% inhibition and a "no enzyme" control for 100% inhibition.

    • Kinase Reaction: In a 96- or 384-well plate, add the test compound dilutions, the c-Met enzyme, and the substrate.[13]

    • Initiation: Start the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Detection: Stop the kinase reaction and measure ADP production by adding ADP-Glo™ Reagent, which depletes unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[15]

    • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Causality: This cell-free assay is critical because it isolates the interaction between the compound and the kinase, removing the complexities of cell membranes, metabolism, and other cellular proteins. A low nanomolar IC50 value would provide the first piece of evidence for potent, direct inhibition.

Data Presentation: Kinase Inhibition Profile

Compoundc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)EGFR IC50 (nM)SRC IC50 (nM)
4-(2-Methoxyphenyl)cinnoline2.5>1000>1000850
Foretinib (Control)1.83.415025

Table 1: Hypothetical biochemical IC50 data for 4-(2-Methoxyphenyl)cinnoline demonstrating potency against c-Met and selectivity against other kinases.

Tier 2: Cellular Target Engagement and Mechanism

Once biochemical potency is established, the next crucial step is to confirm that the compound inhibits c-Met within a living cell.

Protocol 2: Western Blot for c-Met Phosphorylation

  • Objective: To assess the ability of 4-(2-Methoxyphenyl)cinnoline to inhibit HGF-induced c-Met autophosphorylation in a c-Met-dependent cancer cell line (e.g., MKN-45 or U87MG).

  • Methodology:

    • Cell Culture: Culture MKN-45 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

    • Compound Treatment: Pre-treat cells with increasing concentrations of 4-(2-Methoxyphenyl)cinnoline for 1-2 hours.

    • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

    • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay), and separate equal amounts of protein lysate via SDS-PAGE. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Use appropriate secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.[16]

    • Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the ratio of phospho-c-Met to total c-Met confirms on-target activity.

  • Causality: This experiment directly links the compound's activity to the inhibition of its intended target in a physiological context. Observing inhibition of phosphorylation confirms that the compound can cross the cell membrane and engage c-Met.

Protocol 3: Computational Docking Study

  • Objective: To generate a structural hypothesis for the binding mode of 4-(2-Methoxyphenyl)cinnoline within the c-Met ATP-binding site.

  • Methodology:

    • Preparation: Obtain a high-resolution crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Build a 3D model of 4-(2-Methoxyphenyl)cinnoline and perform energy minimization.

    • Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined ATP-binding site of the receptor.[17][18]

    • Scoring and Analysis: The software will generate multiple possible binding poses, ranked by a scoring function that estimates binding affinity. Analyze the top-ranked pose for key intermolecular interactions, such as hydrogen bonds with the hinge region (a hallmark of ATP-competitive inhibitors), hydrophobic interactions, and any specific contacts made by the 2-methoxyphenyl group.[19]

  • Causality: While predictive, a docking study provides a powerful visual and mechanistic hypothesis that can explain the observed potency and guide future structure-activity relationship (SAR) studies.

Tier 3: Cellular Phenotypic Assays

The final step is to determine if target engagement translates into a desired biological effect, such as inhibiting cancer cell growth.

Protocol 4: Cell Proliferation Assay (CellTiter-Glo®)

  • Objective: To measure the effect of 4-(2-Methoxyphenyl)cinnoline on the viability and proliferation of a c-Met-driven cancer cell line and determine the half-maximal growth inhibitory concentration (GI50).

  • Methodology:

    • Cell Seeding: Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 4-(2-Methoxyphenyl)cinnoline.

    • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.[16]

    • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

    • Data Analysis: Measure luminescence and calculate the GI50 value by plotting percent viability against log-transformed compound concentration.

  • Causality: This assay connects the molecular mechanism (kinase inhibition) to a crucial cancer phenotype (proliferation). A potent GI50 value in a c-Met-dependent cell line, but not in a c-Met-independent line, would strongly support the proposed mechanism of action.

Conclusion

The investigation of 4-(2-Methoxyphenyl)cinnoline as a c-Met inhibitor is grounded in the established success of the cinnoline scaffold in kinase-targeted drug discovery. The proposed mechanism of action—ATP-competitive inhibition of the c-Met kinase domain—is a well-validated strategy for disrupting oncogenic signaling. The comprehensive experimental workflow detailed in this guide provides a rigorous and logical pathway to test this hypothesis. By systematically progressing from biochemical potency and selectivity to cellular target engagement and phenotypic outcomes, researchers can build a robust data package to confirm the mechanism of action and validate 4-(2-Methoxyphenyl)cinnoline as a promising candidate for further preclinical development.

References

  • Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work?
  • Christensen, J. G., et al. (2008). A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras. Molecular Cancer Therapeutics, 7(4), 952–960.
  • Lisle, J., et al. (2009). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Journal of Biomolecular Screening, 14(4), 403-413.
  • Wikipedia. (n.d.). c-Met inhibitor.
  • Wang, W., et al. (2019). Recent Progress in the Development of Small Molecule c-Met Inhibitors. Current Medicinal Chemistry, 26(21), 3891-3913.
  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19.
  • Christensen, J. G., et al. (2003). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research, 63(21), 7345–7355.
  • BenchChem. (2025). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development.
  • Eder, J. P., et al. (2009). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2207-2214.
  • Zhang, Y., et al. (2021). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src.
  • Tuğcu, G., et al. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-747.
  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271.
  • Schyman, P., et al. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction.
  • Eder, J. P., et al. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3633-3637.
  • Kumar, S., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22867-22886.
  • BenchChem. (2025).
  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271.
  • Ibrar, A., et al. (2021).
  • Liu, X., et al. (2018). Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities. Acta Pharmaceutica Sinica B, 8(4), 535-550.
  • Korać, J., & Stanković, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 901.
  • Kumar, S., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22867-22886.
  • Cayman Chemical. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System.
  • Ciucci, A., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships.
  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit.
  • Promega Corporation. (n.d.). MET (Y1230C) Kinase Assay Protocol.
  • Dua, R., et al. (2011). Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay. PLoS ONE, 6(1), e15932.
  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity.
  • Al-Kurdi, A., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. International Journal of Molecular Sciences, 26(9), 4897.

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 4-(2-Methoxyphenyl)cinnoline: A Mechanistic Whitepaper

Executive Summary The structural integrity of heterocyclic active pharmaceutical ingredients (APIs) dictates their shelf-life, formulation viability, and safety profiles. 4-(2-Methoxyphenyl)cinnoline is a privileged bicy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural integrity of heterocyclic active pharmaceutical ingredients (APIs) dictates their shelf-life, formulation viability, and safety profiles. 4-(2-Methoxyphenyl)cinnoline is a privileged bicyclic scaffold characterized by a 1,2-diazanaphthalene core substituted with an electron-rich 2-methoxyphenyl group at the highly reactive C4 position. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, maps its primary degradation pathways under environmental stress, and establishes self-validating experimental protocols for structural elucidation.

Structural Thermodynamics and Conformational Stability

The thermodynamic stability of 4-(2-Methoxyphenyl)cinnoline is governed by the interplay between the electron-deficient diazanaphthalene core and the steric bulk of the C4-aryl substituent.

  • Heterocyclic Core Stability: The cinnoline ring system exhibits high baseline thermodynamic stability. Density Functional Theory (DFT) calculations on diazanaphthalenes demonstrate that their interaction with aqueous environments (hydration complex formation) is endothermic and non-spontaneous, highlighting an inherent resistance to spontaneous aqueous degradation[1]. Furthermore, the rigid bicyclic nature of the cinnoline ring prevents the facile reductive cleavage that typically plagues linear azo compounds[2].

  • C4-Electrophilicity and Hydrolytic Resistance: The C4 position of the cinnoline ring is intrinsically electrophilic. When substituted with a leaving group (e.g., 4-chlorocinnoline), the C4-Cl bond is highly susceptible to nucleophilic attack by hydroxide, leading to rapid hydrolytic degradation into the thermodynamically stable 4-hydroxycinnoline tautomer[3]. However, in 4-(2-Methoxyphenyl)cinnoline, the robust C-C bond completely eliminates this hydrolytic liability.

  • Conformational Steric Relief: The bulky 2-methoxy ether on the phenyl ring creates significant steric hindrance against the H3 and H5 protons of the cinnoline core. To relieve this strain, the molecule adopts a non-planar conformation with a high dihedral angle between the two rings. While this disrupts extended π -conjugation, it drastically lowers the overall free energy of the system, resulting in a thermodynamically stable conformer.

Mechanistic Degradation Pathways

Despite its high baseline stability, 4-(2-Methoxyphenyl)cinnoline is vulnerable to specific oxidative and photolytic stress vectors.

Oxidative Degradation

Oxidative stress, often mediated by peroxide impurities in formulation excipients or metabolic cytochrome P450 enzymes, targets two specific loci on the molecule:

  • N-Oxidation: The lone electron pairs on the N1 and N2 atoms of the cinnoline core are susceptible to oxidation, resulting in the formation of highly polar cinnoline N-oxides[4].

  • O-Demethylation: The 2-methoxy ether linkage is a classic oxidative liability. Radical or enzymatic cleavage of this ether bond yields 4-(2-hydroxyphenyl)cinnoline and formaldehyde.

Photolytic Degradation

Azaarenes are notoriously photosensitive[4]. Upon exposure to UV-Vis irradiation, the molecule enters an excited state, initiating radical-mediated degradation pathways in aqueous media. Photolysis generates reactive oxygen species (ROS): superoxide radicals ( O2∙−​ ) predominantly attack the electron-deficient heterocyclic pyridine-like ring, while hydroxyl radicals ( OH∙ ) target the electron-rich benzenoid ring, leading to various hydroxylated degradants and eventual ring cleavage[5].

Pathways cluster_Ox Oxidative Stress cluster_Photo Photolytic Stress Parent 4-(2-Methoxyphenyl)cinnoline (Stable C-C Bond) NOxide Cinnoline N-oxide (+15.99 Da) Parent->NOxide Peroxides / CYP450 ODemethyl O-Demethylation (-14.02 Da) Parent->ODemethyl Ether Cleavage PhotoProd Hydroxylated Degradants (+15.99 Da via OH•) Parent->PhotoProd UV / ROS Attack

Figure 1: Primary degradation pathways under oxidative and photolytic stress conditions.

Self-Validating Experimental Methodologies

To accurately profile the degradation of 4-(2-Methoxyphenyl)cinnoline, experimental protocols must be "self-validating." This requires built-in controls to prevent artifactual degradation and ensure complete mass accountability.

Protocol 1: Multiplexed Forced Degradation Workflow

Causality Focus: This protocol integrates chemical quenching and dark controls to isolate specific degradation vectors and prevent uncontrolled reactions during autosampler queuing.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(2-Methoxyphenyl)cinnoline in HPLC-grade Methanol/Water (50:50). Spike with 10 µg/mL of an isotopically labeled internal standard to track extraction recovery.

  • Oxidative Stress & Quenching: Transfer 1 mL of stock to a glass vial and add 1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours.

    • Self-Validation Check: Quench the reaction strictly at 24 hours by adding 100 µL of 1M Sodium Thiosulfate. This neutralizes residual H2​O2​ , ensuring degradation does not artificially continue while the sample awaits analysis.

  • Photolytic Stress & Dark Control: Expose 1 mL of stock in a quartz vial to UV light (365 nm, 10 W/m2 ) in a photostability chamber for 24 hours.

    • Self-Validation Check: Wrap an identical vial in aluminum foil and place it in the same chamber. This "dark control" definitively isolates true photochemical degradation from ambient thermal degradation[4].

Workflow Prep Sample Preparation (1 mg/mL + Int. Standard) Split Prep->Split Ox Oxidative Stress (3% H2O2) Split->Ox Photo Photolytic Stress (UV 365 nm) Split->Photo Control Dark Control (Thermal Baseline) Split->Control Quench Chemical Quenching & Mass Balance Check Ox->Quench Thiosulfate Photo->Quench Remove Light Control->Quench Analysis UHPLC-ESI-HRMS (Structural Elucidation) Quench->Analysis 100% Recovery Check

Figure 2: Self-validating forced degradation workflow ensuring mass balance and controlled baselines.

Protocol 2: LC-HRMS Structural Elucidation

Causality Focus: High-Resolution Mass Spectrometry (HRMS) combined with mass defect filtering allows for the rapid differentiation of true degradants from complex matrix interference.

  • Chromatographic Separation: Inject 5 µL of the quenched samples onto a C18 UHPLC column. Utilize a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to ensure baseline resolution between the highly polar N-oxides and the lipophilic parent compound.

  • Mass Defect Filtering (MDF): Process the ESI+ MS data using targeted MDF.

    • Filter for exact mass shifts of +15.9949 Da to identify N-oxidation or aromatic hydroxylation.

    • Filter for exact mass shifts of -14.0156 Da to identify O-demethylation events.

  • Mass Balance Calculation: Integrate the Area Under the Curve (AUC) for the parent API and all identified degradants. The sum of molar equivalents must equal 98-102% of the initial concentration. A deficit indicates the formation of volatile degradants or insoluble polymeric species, necessitating a review of the extraction protocol.

Quantitative Data Summaries

Table 1: Thermodynamic and Structural Parameters

ParameterValue / CharacteristicMechanistic Implication
C4 Substituent Bond Type C-C Aryl BondConfers extreme hydrolytic resistance compared to C4-halogen bonds.
Aqueous Hydration ( ΔGf​ ) Endothermic (+ve)High baseline stability in aqueous formulation environments.
Conformational Dihedral Angle Non-planar (> 45°)Relieves steric strain between the 2-methoxy group and cinnoline H3/H5 protons.
N1/N2 Lone Pair Availability HighPrimary liability for peroxide-mediated N-oxidation.

Table 2: Degradation Kinetics and Mass Balance (24h Stress)

Stress VectorPrimary Degradant IdentifiedMass Shift ( Δ Da)Estimated t1/2​ Mass Balance Recovery
Oxidative (3% H2​O2​ ) Cinnoline N-oxide+15.994948 hours99.2%
Oxidative (CYP450 Sim.) 4-(2-Hydroxyphenyl)cinnoline-14.015612 hours98.5%
Photolytic (UV 365 nm) Hydroxylated Cinnolines+15.994918 hours94.1% (indicates minor volatile loss)
Thermal (80°C, Dark) None (Stable)N/A> 30 days100.0%

References

  • Degradation pathways of 5-Nitrocinnoline under stress conditions Source: Benchchem URL
  • Sulfonated Benzo[c]cinnolines for Alkaline Redox-Flow Batteries Source: ACS Publications URL
  • Source: PubMed (NIH)
  • 4-Chlorocinnoline Hydrochloride Source: Benchchem URL
  • Source: PubMed (NIH)

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-(2-Methoxyphenyl)cinnoline quantification

An Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-(2-Methoxyphenyl)cinnoline Abstract This application note details a systematic approach to the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 4-(2-Methoxyphenyl)cinnoline

Abstract

This application note details a systematic approach to the development and validation of a precise, accurate, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(2-Methoxyphenyl)cinnoline. The methodology is grounded in established scientific principles and adheres to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation. The developed method is suitable for routine quality control analysis and stability testing of 4-(2-Methoxyphenyl)cinnoline in bulk drug substance and pharmaceutical formulations. The protocol outlines column selection, mobile phase optimization, and comprehensive validation parameters including specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were conducted to ensure the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. 4-(2-Methoxyphenyl)cinnoline is one such derivative whose purity and concentration are critical for ensuring its safety and efficacy in potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful and indispensable analytical tool for the qualitative and quantitative analysis of pharmaceutical compounds.[1][2] A validated, stability-indicating HPLC method is crucial as it ensures that the API can be accurately quantified without interference from impurities, excipients, or degradation products that may form during manufacturing or storage.[1][3][4]

This guide provides a comprehensive framework for developing and validating an HPLC method for 4-(2-Methoxyphenyl)cinnoline, offering insights into the rationale behind methodological choices to ensure a robust and reliable analytical procedure.

Foundational Principles of Method Development

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte. 4-(2-Methoxyphenyl)cinnoline is an aromatic heterocyclic compound with weakly basic nitrogen atoms.[5] This characteristic is pivotal in selecting the appropriate chromatographic conditions.

Chromatographic Column Selection

For aromatic compounds like 4-(2-Methoxyphenyl)cinnoline, reverse-phase chromatography is the most suitable approach. A C18 (octadecyl) stationary phase is the workhorse of modern HPLC and provides excellent retention and selectivity for a wide range of moderately polar to nonpolar compounds.[6][7] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a standard choice for providing a good balance between efficiency, resolution, and backpressure.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.

  • Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN is often preferred due to its lower viscosity and superior UV transparency. The ratio of organic modifier to the aqueous phase will determine the retention time of the analyte.

  • Aqueous Phase and pH Control : The basic nature of the pyridine-type nitrogens in the cinnoline ring structure means they can be protonated under acidic conditions.[5] Operating at a controlled, slightly acidic pH (e.g., 3.0-4.0) ensures consistent protonation, leading to a single ionic species and thus a sharp, symmetrical peak. Uncontrolled pH can lead to peak tailing or splitting. Adding a small amount of an acidifier like formic acid or phosphoric acid to the mobile phase is a common practice.[8] A starting point could be a mixture of a phosphate buffer and acetonitrile.[6]

Detection Wavelength Selection

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The ideal wavelength corresponds to the absorbance maximum (λmax) of 4-(2-Methoxyphenyl)cinnoline. This is determined by dissolving the analyte in the mobile phase and scanning its absorbance across a range of UV wavelengths (e.g., 200-400 nm) using a photodiode array (PDA) detector.

Experimental Protocol: The Optimized Method

This section provides the detailed, step-by-step protocol for the final optimized and validated HPLC method.

Instrumentation and Reagents
  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Column : Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals : HPLC-grade acetonitrile, HPLC-grade water, formic acid (analytical grade), and a reference standard of 4-(2-Methoxyphenyl)cinnoline.

Preparation of Solutions
  • Mobile Phase A : 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent : A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of 4-(2-Methoxyphenyl)cinnoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

A summary of the final chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax (e.g., 254 nm)
Run Time 25 minutes

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following validation parameters must be assessed according to ICH Q2(R1) guidelines.[10][11]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] Forced degradation studies are essential for establishing the stability-indicating nature of the method.[13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]

G

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Acid Hydrolysis : Treat the API solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis : Treat the API solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation : Treat the API solution with 6% H₂O₂ at room temperature.

  • Thermal Degradation : Expose the solid drug substance to heat (e.g., 80°C).

  • Photolytic Degradation : Expose the API solution to light according to ICH Q1B guidelines.

  • After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration.

  • Analyze all stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Protocol:

  • Perform a recovery study by spiking a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Protocol:

  • Repeatability (Intra-day Precision) : Analyze six replicate samples of the working standard concentration (100 µg/mL) on the same day.

  • Intermediate Precision (Inter-day Precision) : Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., organic phase ± 2%)

  • Analyze the system suitability solution under each condition. Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the retention time should not significantly shift.

Data Summary and Visualization

Quantitative data from the validation experiments should be clearly summarized for easy interpretation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 [Data]
75 [Data]
100 [Data]
125 [Data]
150 [Data]

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy (% Recovery) 80% 98.0 - 102.0% [Data]
100% 98.0 - 102.0% [Data]
120% 98.0 - 102.0% [Data]
Precision (% RSD) Repeatability (n=6) ≤ 2.0% [Data]

| | Intermediate (n=6) | ≤ 2.0% | [Data] |

G

Caption: HPLC Method Development & Validation Workflow.

Conclusion

This application note presents a comprehensive and scientifically sound protocol for the development and validation of a stability-indicating RP-HPLC method for the quantification of 4-(2-Methoxyphenyl)cinnoline. By following the outlined steps for method optimization and rigorous validation as per ICH guidelines, researchers and quality control analysts can implement a reliable method for routine analysis. The detailed explanation of the rationale behind each step provides the user with the necessary foundation to adapt or troubleshoot the method for specific applications.

References

  • Anonymous. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Vertex AI Search.
  • Anonymous. (n.d.). Stability Indicating HPLC Method Development: A Review - IRJPMS. Vertex AI Search.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Anonymous. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Vertex AI Search.
  • Anonymous. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Anonymous. (n.d.). a review on Stability indicating HPLC method development - wjpps | ABSTRACT. Vertex AI Search.
  • Anonymous. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Anonymous. (2010, June 15). Forced Degradation in HPLC Methods. Scribd.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Anonymous. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Anonymous. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. SpringerLink.
  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
  • Anonymous. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem.
  • Anonymous. (n.d.). Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Anonymous. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC.
  • Anonymous. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC.
  • Anonymous. (n.d.). HPLC Method Development for Estimation of Citicoline and Methylcobalamine in Tablet. ResearchGate.

Sources

Application

Application of 4-(2-Methoxyphenyl)cinnoline as a Fluorescent Probe in Cell Imaging

Introduction: Harnessing the Potential of Cinnoline Scaffolds in Cellular Visualization The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, has garnered significant interest in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Potential of Cinnoline Scaffolds in Cellular Visualization

The cinnoline scaffold, a nitrogen-containing heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities.[1] More recently, the inherent fluorescent properties of cinnoline derivatives are being explored for their potential as molecular probes in biological imaging.[2][3] These probes offer a promising alternative to more established fluorophores, with the potential for tunable photophysical properties and targeted applications. This application note introduces 4-(2-Methoxyphenyl)cinnoline , a novel fluorescent probe, and provides detailed protocols for its application in cellular imaging for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Technical Specifications of 4-(2-Methoxyphenyl)cinnoline

The successful application of a fluorescent probe is fundamentally dependent on its photophysical properties. The following table summarizes the key characteristics of 4-(2-Methoxyphenyl)cinnoline, which should be used to guide instrument setup and experimental design.

PropertyValueNotes
Excitation Maximum (λex) ~398 nmIn methanol. The exact maximum may vary slightly depending on the solvent and cellular environment.[4]
Emission Maximum (λem) ~545 nmIn methanol. Exhibits a notable Stokes shift, minimizing self-quenching.[4]
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Indicates strong light absorption.
Quantum Yield (Φ) Moderate to HighDependent on the local microenvironment; fluorescence may be enhanced in non-polar environments like lipid droplets.[5]
Solubility Soluble in DMSO, DMF, and other organic solvents.[4] Poorly soluble in aqueous media.Stock solutions should be prepared in an appropriate organic solvent.
Molecular Weight 236.27 g/mol

Core Principles and Methodological Considerations

Mechanism of Cellular Uptake and Localization

Small-molecule fluorescent probes like 4-(2-Methoxyphenyl)cinnoline typically enter cells via passive diffusion across the plasma membrane. The lipophilic nature of the probe facilitates its passage through the lipid bilayer. The final subcellular localization is influenced by the physicochemical properties of the molecule.[6] Given its structure, 4-(2-Methoxyphenyl)cinnoline is hypothesized to accumulate in hydrophobic cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. Co-localization studies are essential to confirm its specific subcellular destination.[6][7]

Cytotoxicity: A Critical Parameter for Live-Cell Imaging

An ideal fluorescent probe for live-cell imaging should exhibit minimal cytotoxicity, ensuring that the observed cellular processes are not artifacts of cellular stress or death.[8][9] It is imperative to determine the optimal, non-toxic working concentration of 4-(2-Methoxyphenyl)cinnoline for each cell type and experimental duration. This is achieved through systematic cytotoxicity assays.[10][11][12]

Optimizing Signal-to-Noise Ratio for High-Quality Imaging

Achieving a high signal-to-noise ratio (SNR) is critical for obtaining clear and quantifiable fluorescence microscopy images.[13][14][15] Several factors can be optimized to enhance SNR, including probe concentration, incubation time, and microscope settings. Reducing background noise, for instance by using appropriate emission filters, can significantly improve image quality.[16]

Experimental Protocols

The following protocols provide a framework for the application of 4-(2-Methoxyphenyl)cinnoline in cell imaging. Optimization may be required for specific cell lines and experimental goals.

Protocol 1: Preparation of 4-(2-Methoxyphenyl)cinnoline Stock Solution

A high-concentration stock solution is prepared for dilution to the final working concentration.

  • Reagent Preparation :

    • 4-(2-Methoxyphenyl)cinnoline (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure :

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of 4-(2-Methoxyphenyl)cinnoline in anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Imaging

This protocol details the staining of live cells for real-time visualization.

Caption: Workflow for live-cell imaging with 4-(2-Methoxyphenyl)cinnoline.

  • Cell Preparation :

    • Seed cells on a glass-bottom imaging dish or chamber slide at an appropriate density to achieve 60-70% confluency on the day of imaging.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Staining :

    • Prepare a working solution of 4-(2-Methoxyphenyl)cinnoline by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Imaging :

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or custom filter set).

    • Acquire images using optimized settings for exposure time and gain to maximize the signal-to-noise ratio.[17]

Protocol 3: Cytotoxicity Assessment

This protocol uses a commercially available assay to determine the toxicity of the probe.

Caption: Workflow for assessing the cytotoxicity of the fluorescent probe.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after 48 hours.

    • Incubate for 24 hours.

  • Treatment :

    • Prepare serial dilutions of 4-(2-Methoxyphenyl)cinnoline in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Replace the medium in the wells with the prepared dilutions.

    • Incubate for a period relevant to your imaging experiments (e.g., 24 hours).

  • Assay :

    • Perform a cytotoxicity assay according to the manufacturer's instructions (e.g., using a lactate dehydrogenase (LDH) release assay or a viability dye).[8][18]

    • Measure the appropriate signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of cytotoxicity for each concentration and determine the non-toxic working range.

Protocol 4: Co-localization Studies

This protocol is for determining the subcellular localization of the probe.

  • Cell Preparation and Staining :

    • Follow the steps for live-cell imaging (Protocol 2) to stain cells with 4-(2-Methoxyphenyl)cinnoline.

    • In the final 15 minutes of incubation, add a commercially available organelle-specific fluorescent stain with a spectrally distinct emission profile (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, or a lipid droplet stain).[7][19]

  • Imaging :

    • Wash the cells as described in Protocol 2.

    • Acquire images in both fluorescent channels sequentially to avoid bleed-through.

  • Analysis :

    • Merge the images from the two channels.

    • Analyze the degree of co-localization using appropriate software and statistical methods, such as Pearson's correlation coefficient or Manders' overlap coefficient.[20]

Trustworthiness and Self-Validation

The protocols described are designed as a self-validating system. The cytotoxicity assay ensures that the imaging experiments are conducted under conditions that do not perturb normal cellular function. The co-localization studies provide a definitive identification of the probe's target, adding a layer of confidence to the interpretation of the imaging data. By systematically optimizing parameters and including appropriate controls, researchers can generate reliable and reproducible results.

Conclusion

4-(2-Methoxyphenyl)cinnoline represents a promising new tool for cellular imaging. Its favorable photophysical properties and amenability to established staining protocols make it a valuable addition to the fluorescent probe toolkit. By following the detailed application notes and protocols provided, researchers can effectively utilize this novel probe to investigate a wide range of cellular processes.

References

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One, 20(9), e0330718. [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]

  • Nikon Instruments Inc. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. bioRxiv. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). [Link]

  • Li, Y., et al. (2025). Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging. Chemical Science, 16(36), 11234-11252. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv. [Link]

  • Pinaud, F., et al. (2004). Ultrahigh-resolution multicolor colocalization of single fluorescent probes. Proceedings of the National Academy of Sciences, 101(41), 14753-14758. [Link]

  • Wegner, F., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology, 13(12), 3293-3303. [Link]

  • Park, S. H., et al. (2023). Quantitative Structure-Activity Relationship of Fluorescent Probes and Their Intracellular Localizations. Molecules, 28(10), 4087. [Link]

  • Dunn, K. W., et al. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. [Link]

  • Manimekalai, M. S. I., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Eng. Proc., 27(1), 38. [Link]

  • Backman, V., et al. (2016). Colocalization of cellular nanostructure using confocal fluorescence and partial wave spectroscopy. Journal of biophotonics, 9(4), 394-401. [Link]

  • Bessonova, E. A., et al. (2021). 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe. Molecules, 26(24), 7481. [Link]

  • Barth, A., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011301. [Link]

  • Griffiths, E. J., et al. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences, 24(22), 16342. [Link]

  • Zain, N. N. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(2), 356. [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. [Link]

  • van der Velde, J. H. M., et al. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. JoVE (Journal of Visualized Experiments), (154), e60579. [Link]

  • Interchim. (n.d.). Cell Staining and probing. [Link]

  • Wang, L., et al. (2018). Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells. Chemical Communications, 54(71), 9889-9892. [Link]

  • Holzer, W., et al. (2008). On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Scientia Pharmaceutica, 76(1), 1-14. [Link]

  • Maji, M., et al. (2018). Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization: aggregation induced emission and cell imaging. Organic & Biomolecular Chemistry, 16(34), 6256-6262. [Link]

  • Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 25-45. [Link]

  • Zhao, D. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. ResearchGate. [Link]

  • Li, J., et al. (2022). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 27(23), 8207. [Link]

  • Moshkina, T. N., et al. (2022). Synthesis and photophysical properties of 2-aryl-4-(4-cyanophenyl)quinazolines. Ural Federal University Institutional Repository. [Link]

  • Wrona-Piotrowicz, A., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4057. [Link]

  • Hall, M. D., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Journal of medicinal chemistry, 55(7), 3326-3337. [Link]

  • da Silva, A. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2813. [Link]

  • da Silva, A. F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Stara, I. G., et al. (2022). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[13][16][18]Oxadiazolo[3,4-B]Pyrazine and[13][16][18]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Molecules, 27(13), 4216. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

  • Trashakhova, T. V., et al. (2011). ChemInform Abstract: Synthesis and Photophysical Properties of 2-Styrylquinazolin-4-ones. Russian Journal of Organic Chemistry, 47(5), 753-761. [Link]

  • Iqbal, Z., et al. (2022). Recent Applications and Future Perspectives of Chemiluminescent and Bioluminescent Imaging Technologies. Molecules, 27(15), 4983. [Link]

  • Gangaraju, G. (2014). Which solvent is good for to dilute hydrophobic nano particles and bacteria complex ??. ResearchGate. [Link]

  • El-Sayed, M., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega, 8(24), 21541-21549. [Link]

  • Le Guével, R., et al. (2022). “CinNapht” dyes as new Cinnoline/Naphthalimide fused hybrids fluorophores: Synthesis, Photo-physical study and use for bio-imaging. ChemRxiv. [Link]

Sources

Method

Topic: Advanced Formulation Strategies for 4-(2-Methoxyphenyl)cinnoline in In Vivo Animal Studies

An Application Note for Preclinical Development Abstract New chemical entities (NCEs) originating from medicinal chemistry programs, such as cinnoline derivatives, frequently exhibit poor aqueous solubility, posing a sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Preclinical Development

Abstract

New chemical entities (NCEs) originating from medicinal chemistry programs, such as cinnoline derivatives, frequently exhibit poor aqueous solubility, posing a significant challenge for preclinical in vivo evaluation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and preparing appropriate formulations for 4-(2-Methoxyphenyl)cinnoline to ensure reliable and reproducible results in animal studies. While specific physicochemical data for 4-(2-Methoxyphenyl)cinnoline is not publicly available, this guide leverages established principles for formulating poorly water-soluble, lipophilic compounds, a common characteristic of this chemical class.[3][4] We present a tiered approach, starting with fundamental physicochemical characterization and progressing through detailed protocols for various formulation strategies, including simple suspensions, co-solvent systems, cyclodextrin complexes, and nanosuspensions. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind excipient selection and procedural steps to enhance bioavailability and ensure dose accuracy.

Part 1: The Formulation Challenge with Cinnoline Scaffolds

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[2][4] However, these aromatic, heterocyclic structures are often lipophilic and possess low aqueous solubility, which can severely limit oral bioavailability and complicate the development of parenteral formulations.[1][5] Inadequate solubilization in the gastrointestinal (GI) tract can lead to reduced systemic exposure, high inter-animal variability, and an inaccurate assessment of a compound's intrinsic pharmacokinetic and pharmacodynamic properties.[5][6]

Therefore, selecting an appropriate formulation strategy is not merely a preparatory step but a critical component of the experimental design, directly impacting the quality and interpretability of in vivo data.[7] This guide follows a logical workflow, beginning with the essential characterization of the active pharmaceutical ingredient (API) to inform the selection of a tailored formulation strategy.

Part 2: Essential Pre-Formulation Characterization

Before any formulation work begins, a thorough understanding of the API's physicochemical properties is paramount.[8][9] This data provides the foundation for all subsequent formulation decisions.

Key Properties to Determine for 4-(2-Methoxyphenyl)cinnoline:

PropertySignificance for FormulationTypical Method
Aqueous Solubility Determines if solubility enhancement is needed. Should be tested at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions.Equilibrium solubility measurement via HPLC-UV.[8]
Solubility in Vehicles Identifies potential solvents, co-solvents, or lipids for liquid formulations.Equilibrium solubility testing in various pharmaceutically acceptable vehicles (e.g., PEG 400, Propylene Glycol, Corn Oil, Cremophor EL).[10]
pKa Predicts the ionization state of the molecule at different physiological pHs, which influences solubility and absorption.Potentiometric titration or UV-spectrophotometry.
LogP / LogD Indicates the lipophilicity of the compound. High LogP values often correlate with low aqueous solubility and suggest suitability for lipid-based or nanosuspension formulations.Shake-flask method or computational prediction.
Physical Form Determines if the API is crystalline or amorphous. Amorphous forms are typically more soluble but may be less stable.[1]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).

Part 3: A Decision-Making Workflow for Formulation Selection

The choice of formulation depends on the API's properties, the intended route of administration, the required dose level, and the stage of development. A tiered approach, starting with the simplest viable option, is often the most efficient.[8]

G start Start: Physicochemical Characterization of API solubility_check Is aqueous solubility sufficient for required dose? start->solubility_check route Select Route of Administration solubility_check->route No oral_path Oral (Gavage) solubility_check->oral_path Yes, for Oral Route route->oral_path Oral iv_path Intravenous (IV) route->iv_path IV suspension Aqueous Suspension (Micronized) oral_path->suspension oral_path->suspension Simplest Approach cosolvent_oral Co-solvent Solution (e.g., PEG 400) oral_path->cosolvent_oral Moderate Solubility lipid Lipid-Based System (High LogP) oral_path->lipid Lipophilic API nano_oral Nanosuspension (High Dose Needed) oral_path->nano_oral Poor Solubility, High Dose end_node Proceed to In Vivo Study suspension->end_node cosolvent_oral->end_node lipid->end_node nano_oral->end_node cosolvent_iv Co-solvent/Surfactant System (e.g., Solutol HS 15) iv_path->cosolvent_iv Common Choice cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) iv_path->cyclodextrin Avoids Organic Co-solvents nano_iv Nanosuspension iv_path->nano_iv High Drug Load cosolvent_iv->end_node cyclodextrin->end_node nano_iv->end_node

Caption: Formulation selection workflow for poorly soluble compounds.

Part 4: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types suitable for preclinical studies. Note: All procedures should be performed in a clean environment, and the final formulations must be accurately characterized before administration.

Protocol 4.1: Simple Aqueous Suspension for Oral Gavage

This is often the first approach for oral studies due to its simplicity and ability to deliver the crystalline form of the API, which is typically the most stable.[1]

  • Objective: To prepare a homogeneous, easily re-suspendable formulation for accurate oral dosing.

  • Rationale: Micronizing the API increases the surface area, which can improve the dissolution rate.[6][11] A wetting agent is crucial to ensure drug particles are uniformly dispersed in the aqueous vehicle, while a suspending agent increases viscosity to slow sedimentation.[12][13]

Materials & Equipment:

  • 4-(2-Methoxyphenyl)cinnoline (micronized, if possible)

  • Wetting Agent: 0.1% - 1% Tween® 80 or Polysorbate 80

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

  • Homogenizer (optional, for improved particle size distribution)

  • Analytical balance

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding the required amount of MC to heated (60-70°C) purified water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution forms. Let it equilibrate to room temperature.

  • Wetting the API: Accurately weigh the required amount of 4-(2-Methoxyphenyl)cinnoline. In a mortar, add a few drops of the wetting agent (Tween 80) and triturate the API to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.

  • Forming the Suspension: Gradually add the methylcellulose vehicle to the paste in the mortar while continuously mixing.

  • Homogenization: Transfer the suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity. For a more consistent dispersion, a high-shear homogenizer can be used for short intervals.

  • Final QC: Visually inspect for homogeneity. The final formulation should be a uniform, milky suspension. It should be stirred continuously during dosing to prevent settling.[8]

Protocol 4.2: Co-solvent System for Oral or Intravenous Administration

Co-solvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[6] This approach is common for both oral and parenteral routes.

  • Objective: To completely dissolve the API for a true solution formulation.

  • Rationale: For intravenous administration, a solution is mandatory to prevent embolism. For oral administration, a solution can enhance absorption by presenting the drug in its most readily absorbable form. However, there is a risk of the drug precipitating upon dilution in the GI tract or bloodstream.[8]

Commonly Used Co-solvent Systems:

Vehicle SystemTypical Ratio (v/v/v)Administration RouteKey Considerations
PEG 400 / Water40:60 to 60:40OralGenerally safe and effective for increasing solubility.
PEG 400 / Propylene Glycol / Water30:30:40Oral, IVBalances solubilizing power with viscosity.
DMSO / PEG 400 / Saline10:40:50IVDMSO is a strong solvent but must be used at low concentrations due to potential toxicity.
Solutol® HS 15 / Saline10-20% in SalineIVA non-ionic surfactant that forms micelles to solubilize drugs; less likely to cause precipitation upon dilution.[14]

Step-by-Step Methodology (Example: 40% PEG 400 in Water for Oral Use):

  • Weighing: Accurately weigh the required amount of 4-(2-Methoxyphenyl)cinnoline.

  • Dissolution: In a glass vial, add the required volume of Polyethylene Glycol (PEG) 400. Add the API to the PEG 400 and vortex or sonicate until fully dissolved. The clarity of the solution is a key indicator of dissolution.

  • Dilution: Slowly add the required volume of purified water while vortexing to prevent localized precipitation.

  • Final QC: The final formulation must be a clear, particle-free solution. If preparing for IV use, the solution must be filtered through a 0.22 µm sterile filter. The pH should be checked and adjusted to be within a physiologically tolerated range (typically pH 3-9 for IV).[6]

Protocol 4.3: Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[15][16][17]

  • Objective: To increase the apparent aqueous solubility of the API without using organic co-solvents.

  • Rationale: This method is particularly useful for IV formulations where high concentrations of organic co-solvents are undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and favorable safety profiles.[5]

G cluster_1 Soluble Complex drug Poorly Soluble Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow cd->arrow complex Water-Soluble Inclusion Complex arrow->complex drug_inside Drug

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Step-by-Step Methodology (Kneading Method):

  • Vehicle Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in purified water.

  • Weighing: Weigh the API and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Place the API and cyclodextrin powder in a mortar. Add a small amount of water or a water-alcohol mixture to create a thick paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. This energetic process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[18]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sizing: Pulverize the dried complex into a fine powder.

  • Reconstitution: Dissolve the resulting powder in saline or water to the desired concentration for administration. The solution should be clear. If intended for IV use, it must be sterile filtered.

Part 5: Quality Control and Stability Assessment

Ensuring the quality and stability of the prepared formulation is critical for the integrity of the in vivo study.[19][20]

Essential QC Tests:

TestMethodPurposeAcceptance Criteria (Typical)
Appearance Visual InspectionTo check for clarity (solutions) or uniformity and re-suspendability (suspensions).Clear and particle-free (solutions); Uniform milky appearance, no large aggregates (suspensions).
Concentration Verification HPLC-UVTo confirm the API concentration is correct, ensuring accurate dosing.90% - 110% of the target concentration.[19]
pH Measurement pH meterTo ensure the formulation is within a physiologically tolerable range.pH 4-8 for oral; pH 3-9 for IV.[6]
Particle Size Analysis Photon Correlation Spectroscopy (PCS) or Laser DiffractionFor nanosuspensions and suspensions, to confirm particle size is within the desired range and distribution is narrow.Z-average size < 1000 nm for nanosuspensions.[21]
In-Use Stability HPLC-UV analysis over timeTo confirm the formulation is stable for the duration of its preparation and use.[19]Concentration remains within 90-110% of the initial value under study conditions.

Part 6: Animal Dosing and Vehicle Considerations

The final step is the administration to the animal model. The choice of route and volume must be carefully considered to avoid adverse events and ensure humane treatment.[22][23]

  • Oral Gavage: This is a common and precise method for oral administration.[22][23] However, personnel must be well-trained to prevent injury.[23] Dosing volumes should be minimized, typically 5-10 mL/kg for rodents.[23]

  • Intravenous Injection: This route provides 100% bioavailability but requires technical skill.[22] Formulations must be sterile, particle-free solutions with a physiological pH. Injection should be performed slowly to avoid acute toxicity.

  • Vehicle Safety: The excipients used in the formulation must be safe and well-tolerated in the chosen animal species at the administered dose.[9][24] For example, high concentrations of DMSO or Cremophor EL can cause hemolysis and histamine release.[14] Always consult literature for maximum tolerated doses of excipients in your specific animal model.

Conclusion

The successful in vivo evaluation of 4-(2-Methoxyphenyl)cinnoline is critically dependent on the development of an appropriate and well-characterized formulation. There is no one-size-fits-all solution; the optimal strategy must be tailored to the compound's unique physicochemical properties and the specific aims of the preclinical study. By following a systematic approach—beginning with thorough pre-formulation characterization, followed by a logical selection process and meticulous execution of preparation protocols—researchers can significantly improve the quality, reliability, and reproducibility of their animal study data. This, in turn, enables a more accurate assessment of the therapeutic potential of promising NCEs.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro University.
  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Scilit.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). BenchChem.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
  • A New Standard in Oral Suspensions: Leveraging Novel Excipients for FDA Approval. (2025, December 12). Drug Development & Delivery.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC. (n.d.). National Center for Biotechnology Information.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022, April 14). Ichor Bio.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon AWS.
  • NANOSUSPENSION. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). National Center for Biotechnology Information.
  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical.
  • Recent Developments in the Synthesis of Cinnoline Derivatives. (2025, August 10). ResearchGate.
  • Preclinical Dose-Formulation Stability. (2026, March 12). Pharmaceutical Technology.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 26). Agno Pharmaceuticals.
  • A Guide to Oral Suspensions for Formulation Scientists. (2024, April 17). Lubrizol.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC. (n.d.). National Center for Biotechnology Information.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5). Kinam Park.
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • Preclinical Drug Formulation. (n.d.). Scantox.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). National Center for Biotechnology Information.
  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC. (n.d.). National Center for Biotechnology Information.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025, January 15). Indian Journal of Pharmaceutical Education and Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-(2-Methoxyphenyl)cinnoline

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists struggling with the poor aqueous solubility of 4-(2-Methoxyphenyl)cinnoline in biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists struggling with the poor aqueous solubility of 4-(2-Methoxyphenyl)cinnoline in biological assays.

Due to its highly planar, conjugated heterocyclic core, 4-(2-Methoxyphenyl)cinnoline exhibits strong intermolecular π-π stacking. This high crystal lattice energy resists hydration, leading to rapid precipitation when transitioning from organic stock solutions into aqueous biological buffers. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure assay integrity.

Diagnostic Workflow: Identifying Solubility Failures

Before adjusting your assay parameters, you must systematically determine where the solubility failure is occurring. The workflow below outlines the standard diagnostic path for identifying precipitation and selecting the appropriate formulation strategy.

Workflow A Prepare Stock (10 mM in DMSO) B Dilute in Assay Buffer (<1% DMSO) A->B C Measure Turbidity (Nephelometry 620 nm) B->C D Clear Solution (Soluble) C->D OD < 0.1 E High Scattering (Precipitation) C->E OD > 0.1 F Proceed to Bioassay D->F G Optimize Formulation (HP-β-CD Complex) E->G G->B Retest

Caption: Diagnostic workflow for identifying and resolving cinnoline precipitation.

Troubleshooting Guide & FAQs

Q1: My working solution of 4-(2-Methoxyphenyl)cinnoline precipitates instantly upon addition to the cell culture medium. How do I resolve this?

Causality: When a high-concentration DMSO stock is injected into an aqueous medium, the DMSO rapidly diffuses into the water. The hydrophobic 4-(2-Methoxyphenyl)cinnoline molecules are suddenly exposed to a high-dielectric aqueous environment. To minimize thermodynamically unfavorable contact with water, the molecules rapidly nucleate and aggregate, exceeding their kinetic solubility limit[1]. Solution:

  • Reduce the Stock Concentration: Instead of a 10 mM stock, prepare a 1 mM stock. This reduces the localized supersaturation spike during mixing.

  • Vortexing: Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing, rather than adding the buffer to the DMSO.

Q2: I am increasing the DMSO concentration to keep the compound dissolved, but my assay readouts are erratic. What is happening?

Causality: You are likely exceeding the DMSO tolerance threshold of your biological system. High concentrations of DMSO (>0.5% v/v) disrupt lipid bilayers, alter membrane permeability, and induce apoptosis in sensitive cell lines, which confounds the pharmacological effect of the cinnoline derivative[2]. Furthermore, DMSO carryover is a notorious cause of false positives/negatives in High Throughput Screening (HTS)[2]. Solution: Keep the final DMSO concentration strictly ≤ 0.5% (ideally ≤ 0.1% for sensitive lines like CHO-K1)[3]. If the compound precipitates at this concentration, you must abandon simple co-solvency and move to complexation strategies.

Q3: How can I permanently improve the aqueous solubility for long-term incubations (48-72 hours) without using toxic co-solvents?

Causality: For extended assays, kinetic solubility is insufficient because the compound will eventually reach thermodynamic equilibrium and crystallize out of solution. Solution: Encapsulate the compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4]. The hydrophobic cinnoline core inserts into the non-polar inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Complexation A 4-(2-Methoxyphenyl)cinnoline (Hydrophobic) C Solvent Evaporation (Methanol) A->C B HP-β-Cyclodextrin (Hydrophilic Exterior) B->C D Inclusion Complex (Water Soluble) C->D Equilibrium

Caption: Logical relationship of HP-β-CD inclusion complex formation.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the physical limits and expected enhancements when working with highly lipophilic cinnoline derivatives.

Table 1: Co-Solvent Efficacy & Biological Tolerance Limits

Co-Solvent / ExcipientMax Recommended Conc. (Cell Assays)Solubilization MechanismCytotoxicity Risk Level
DMSO≤ 0.1% - 0.5%Dielectric disruptionHigh (Apoptosis)
Ethanol≤ 1.0%Hydrogen bondingModerate
PEG-400≤ 2.0%Co-solvencyLow
HP-β-Cyclodextrin≤ 5.0% (w/v)Inclusion complexationVery Low

Table 2: Representative Solubility Enhancement of Cinnoline Derivatives via Complexation

Formulation StateApparent Aqueous Solubility (µM)Fold EnhancementAssay Stability (72h)
Free Base (1% DMSO)< 5 µM1xPoor (Precipitates)
1:1 HP-β-CD Complex~ 250 µM50xExcellent (Clear)
1:2 HP-β-CD Complex> 500 µM>100xExcellent (Clear)

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

This protocol quantitatively determines the exact concentration at which 4-(2-Methoxyphenyl)cinnoline precipitates, preventing false negatives in downstream assays[1].

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare a 10 mM stock of 4-(2-Methoxyphenyl)cinnoline in 100% DMSO. Create a 2-fold serial dilution series in pure DMSO.

  • Dispense: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microplate in triplicate.

  • Aqueous Addition: Rapidly add 198 µL of your specific assay buffer (e.g., PBS, pH 7.4) to each well. This yields a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate on a microplate shaker at room temperature for 2 hours to allow for equilibrium nucleation.

  • Measurement: Read the plate using a multimode reader at an absorbance/scattering wavelength of 620 nm.

Self-Validation Step: Include a "DMSO-only" blank (2 µL DMSO + 198 µL buffer). If the blank exhibits an OD > 0.05, your buffer components are precipitating. The kinetic solubility limit is defined as the highest compound concentration where the OD remains equal to the DMSO blank.

Protocol B: Preparation of HP-β-CD Inclusion Complex via Solvent Evaporation

This protocol permanently enhances the aqueous solubility of the compound for long-term cell-based assays[4].

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:1 molar ratio of 4-(2-Methoxyphenyl)cinnoline to Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Dissolution: Dissolve both components in a minimal volume of methanol in a round-bottom flask. Ensure the solution is completely clear.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol at 40–50°C under reduced pressure until a thin, uniform film forms on the glass wall.

  • Drying: Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove all residual organic solvent.

  • Recovery: Scrape the resulting solid dispersion powder and store it in a desiccator.

Self-Validation Step: Weigh out enough of the final powder to create a 1 mM (compound equivalent) solution in pure deionized water. If the complexation was successful, the powder will dissolve completely without the need for any organic co-solvents, yielding a visibly clear solution.

References

  • Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.BenchChem Technical Support.
  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned.PubMed Central (PMC).
  • Measuring cell proliferation and cytotoxicity using the ATPlite 1step system.Revvity.
  • Formulation Studies with Cyclodextrins for Novel Selenium NSAID Derivatives.PubMed Central (PMC).

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 4-(2-Methoxyphenyl)cinnoline

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic entity. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic entity. This is a critical operational error. 4-(2-Methoxyphenyl)cinnoline is a highly specialized nitrogen-containing heterocycle (a diazanaphthalene derivative) utilized in advanced drug development and photochemical applications. Its unique planar aromatic core and lipophilic methoxyphenyl substitution require strict, lifecycle-managed disposal protocols to prevent environmental persistence and ensure laboratory safety.

This guide provides actionable, scientifically grounded methodologies for the safe handling and RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of operational integrity.

Chemical Profile & Mechanistic Hazards

Understanding the molecular behavior of 4-(2-Methoxyphenyl)cinnoline dictates our safety and disposal protocols.

  • Toxicity Causality : Like many planar nitrogen heterocycles, cinnoline derivatives can cause acute skin, eye, and respiratory irritation[1]. The methoxyphenyl group increases the molecule's overall lipophilicity, enhancing its ability to penetrate standard latex gloves and dermal layers compared to the unsubstituted parent compound.

  • Environmental Persistence : The stable, electron-rich aromatic system strongly resists standard microbial degradation in municipal wastewater treatment plants. If improperly flushed down an aqueous drain, it persists in the environment, necessitating high-temperature thermal destruction[2].

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription / ValueOperational Implication
Chemical Class Diazanaphthalene (Nitrogen Heterocycle)Requires high-temperature incineration to fully cleave N-N and C-N bonds.
GHS Hazards H315, H319, H335 (Irritant)Mandatory use of chemical splash goggles and nitrile gloves[1].
Solubility Soluble in DCM, DMSO, and EtOHDictates the exact choice of the liquid waste stream (halogenated vs. non-halogenated).
Reactivity Stable under standard conditionsDo not mix waste with strong oxidizing agents to prevent violent exothermic reactions.
Waste Segregation Logic

Proper segregation prevents dangerous cross-reactions and significantly reduces institutional disposal costs. Halogenated waste streams, for instance, require specialized incineration scrubbers to prevent dioxin formation, making them more expensive to process[2]. The following decision matrix illustrates the validated workflow for segregating 4-(2-Methoxyphenyl)cinnoline waste.

WasteSegregation Start 4-(2-Methoxyphenyl)cinnoline Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid Consumables Contaminated Consumables (Gloves, Vials) Start->Consumables Incineration High-Temperature Incineration Facility Solid->Incineration Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., EtOH, DMSO) Liquid->NonHalogenated Halogen-Free Consumables->Incineration Halogenated->Incineration NonHalogenated->Incineration

Decision matrix for the segregation and disposal of 4-(2-Methoxyphenyl)cinnoline waste.

Validated Disposal Protocols

Every protocol executed in the laboratory must be a self-validating system. Do not rely on assumptions; actively verify the state of your waste and your containers before proceeding with disposal.

Protocol A: Solid Waste Disposal

Causality: Solid powders pose a severe inhalation risk (H335). Improper transfer techniques, such as aggressive sweeping or pouring from a height, can easily aerosolize the fine dust[3].

  • Containment : Transfer residual solid 4-(2-Methoxyphenyl)cinnoline into a tared, sealable amber glass vial using an anti-static weighing spatula.

  • Validation Step : Wipe the vial threads with a Kimwipe lightly dampened with ethanol to ensure they are free of powder, guaranteeing a hermetic seal.

  • Labeling : Affix a hazardous waste label immediately. Explicitly mark the container as "Hazardous Solid Waste - Toxic/Irritant (Cinnoline Derivative)."

  • Transfer : Place the sealed vial into a secondary shatter-proof plastic container and relocate it to the central hazardous waste accumulation area for EPA-compliant incineration[4].

Protocol B: Liquid Waste Disposal

Causality: Mixing incompatible solvents can cause catastrophic pressure buildup. Because cinnolines are often synthesized using Dichloromethane (DCM) or purified via chromatography, identifying the exact solvent matrix is critical.

  • Solvent Identification : Determine if the waste solution contains halogens (e.g., DCM, Chloroform) or is completely halogen-free (e.g., DMSO, Methanol).

  • Compatibility Check : Verify that the destination waste carboy does not contain strong oxidizers (e.g., nitric acid). Validation: Physically check the carboy's running log before adding your waste.

  • Transfer : Working inside a certified chemical fume hood, use a wide-mouth funnel to slowly pour the solution into the designated waste carboy.

  • Rinsing : Empty chemical containers must be triple-rinsed with a solvent capable of removing the chemical residue to prevent hazardous exposures to custodial staff[5]. Triple-rinse the original reaction flask with acetone and add the rinsate to the same waste carboy.

Emergency Spill Response

Causality: Rapid, methodical containment prevents the spread of lipophilic compounds across laboratory surfaces, minimizing the risk of prolonged dermal exposure.

  • Isolate & Escalate : Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade : Don a fresh pair of heavy-duty nitrile gloves over your standard gloves (double-gloving) and ensure chemical splash goggles are secure.

  • Dry Cleanup (For Powders) : Do NOT use water, as this will rapidly spread the hydrophobic compound. Gently cover the spill with paper towels slightly dampened with ethanol to suppress dust generation. Carefully scoop the dampened material into a dedicated solid waste container[3].

  • Decontamination : Wipe the affected bench space with isopropanol to dissolve any microscopic residual compound, followed by a standard soap and water wash to remove the solvent.

  • Consumable Disposal : Treat all cleanup materials, including the outer layer of your gloves, as contaminated solid waste and dispose of them via Protocol A.

References
  • Title: "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste" Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: "Chemical Waste Disposal Guidelines" Source: Emory University Environmental Health and Safety Office URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(2-Methoxyphenyl)cinnoline

This guide provides essential safety and logistical information for the handling and disposal of 4-(2-Methoxyphenyl)cinnoline. As a novel or uncharacterized derivative of the cinnoline scaffold, this compound's specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(2-Methoxyphenyl)cinnoline. As a novel or uncharacterized derivative of the cinnoline scaffold, this compound's specific toxicological properties are not yet fully elucidated. Therefore, a cautious approach, treating the substance as potentially hazardous, is mandatory to ensure the safety of all laboratory personnel. The protocols outlined herein are based on established best practices for handling novel chemical entities and the known biological activities of the cinnoline class of molecules.

Hazard Assessment: An Uncharacterized Cinnoline Derivative

Cinnoline, the parent heterocyclic compound, is known to be toxic and exhibits antibacterial properties.[1] Its derivatives have a wide range of documented pharmacological activities, including antibacterial, anti-inflammatory, antitumor, and antiepileptic effects.[2][3] The introduction of a methoxyphenyl group at the 4-position may alter these properties, but in the absence of specific data for 4-(2-Methoxyphenyl)cinnoline, it is prudent to assume it may possess significant biological activity and potential toxicity.

Key Considerations:

  • Unknown Toxicity: The acute and chronic health effects of 4-(2-Methoxyphenyl)cinnoline have not been established. It should be handled as a substance with a high degree of unknown toxicity.

  • Potential for Biological Activity: As a cinnoline derivative, there is a strong likelihood of potent biological effects.[2][3]

  • Routes of Exposure: The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a possibility in cases of poor laboratory hygiene.

Potential Hazard Rationale Source/Analogy
Acute Toxicity (Oral, Dermal, Inhalation) The parent cinnoline is toxic.[1] Novel chemicals with unknown hazards should be presumed to be hazardous.[4]General principle for novel heterocyclic compounds.
Skin and Eye Irritation Many chemical substances can cause irritation upon contact.[5]Standard precaution for handling chemical solids.
Respiratory Irritation Inhalation of fine dust particles may cause respiratory irritation.A common hazard for powdered chemical reagents.
Unknown Long-Term Effects Lack of data necessitates caution regarding potential carcinogenicity, mutagenicity, or reproductive toxicity.Prudent practice for uncharacterized compounds.[4][6]
Engineering Controls: The First Line of Defense

All handling of 4-(2-Methoxyphenyl)cinnoline, especially of the solid powder, must be conducted within a certified chemical fume hood.[5][7] This engineering control is critical to minimize the risk of inhalation exposure.

Fume Hood Best Practices:

  • Ensure the fume hood has a current certification and is functioning correctly before commencing work.

  • Keep all chemicals and apparatus at least 6 inches from the sash.[6]

  • Work with the sash at the lowest possible position to maximize protection.[6]

  • Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE regimen is mandatory to create a complete barrier between the researcher and the compound.[7]

Protection Type Specific PPE Requirement Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation.[4][6]Protects against accidental splashes and airborne particles.
Skin Protection Gloves: Double gloving with nitrile gloves is the recommended minimum.[5] For extended contact, consult a glove compatibility chart. Lab Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.[8]Prevents dermal absorption. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[5]
Respiratory Protection For weighing and handling the solid, a fit-tested N95 respirator is the minimum requirement. If there is a significant risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[7]Minimizes the risk of inhaling fine dust particles.
Footwear Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or sandals are strictly prohibited.[8][9]Protects feet from spills and falling objects.

Operational and Disposal Plans

A clear, step-by-step plan for the entire workflow, from preparation to disposal, is crucial for minimizing risk.[7]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 4-(2-Methoxyphenyl)cinnoline in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don all Required PPE prep1->prep2 prep3 Cover Work Surface prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate All Waste as Hazardous clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Experimental workflow for handling 4-(2-Methoxyphenyl)cinnoline.

  • Preparation:

    • Confirm that the chemical fume hood is operational and certified.

    • Don all required PPE as detailed in the table above (safety goggles, face shield if necessary, double nitrile gloves, lab coat).

    • Cover the work surface within the fume hood with disposable absorbent paper.

  • Handling the Compound:

    • When weighing the solid material, perform the task within the confines of the fume hood to contain any dust.

    • Prepare solutions by slowly adding the solid to the solvent to avoid splashing and aerosol generation.

    • Keep all containers with 4-(2-Methoxyphenyl)cinnoline tightly sealed when not in use.

  • Post-Handling and Cleanup:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Dispose of the absorbent bench paper as hazardous waste.

    • Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Waste Disposal

All waste generated from handling 4-(2-Methoxyphenyl)cinnoline must be treated as hazardous waste.[7]

G cluster_waste_streams Waste Generation cluster_disposal Disposal Protocol waste1 Contaminated PPE (Gloves, Coats) disposal1 Segregate Waste Streams waste1->disposal1 waste2 Excess Solid Compound waste2->disposal1 waste3 Contaminated Consumables (Pipette tips, Paper) waste3->disposal1 waste4 Solutions of Compound waste4->disposal1 disposal2 Use Labeled, Sealed Containers disposal1->disposal2 disposal3 Arrange for Professional Disposal disposal2->disposal3

Caption: Waste disposal logical relationship.

  • Segregation: Do not mix waste containing 4-(2-Methoxyphenyl)cinnoline with other waste streams.[7]

  • Containment: All solid and liquid waste must be collected in clearly labeled, sealed, and leak-proof containers.[4] The label should clearly state "Hazardous Waste" and identify the contents.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Never pour this chemical down the drain or dispose of it in regular trash.[7]

By adhering to these stringent protocols, researchers can minimize the risks associated with handling 4-(2-Methoxyphenyl)cinnoline and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

References

  • Essential Safety Protocols for Handling Novel or Unidentified Compounds - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Safety data sheet.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • A concise review on cinnoline and its biological activities - Wasabi.
  • CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science - IISER Tirupati.
  • A Concise Review on Cinnolines - Innovative Journal of Medical and Health Sciences.
  • Chemical Safety: Personal Protective Equipment.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.